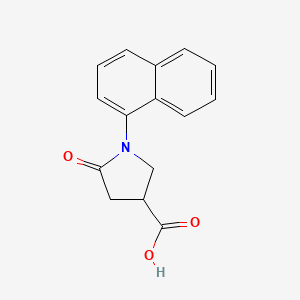

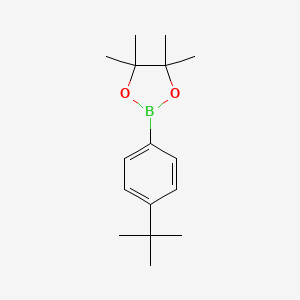

1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid" is a chemical entity that is structurally related to naphthalene derivatives. Naphthalene derivatives are known for their diverse applications in the field of chemistry due to their unique structural and electronic properties. These derivatives have been extensively studied and utilized in various chemical reactions and as building blocks in the synthesis of complex molecules.

Synthesis Analysis

The synthesis of naphthalene derivatives can involve various chemical reactions. For instance, the synthesis of 1-H-Pyrrole-2-carboxylic acid [2-(naphthalen-1-ylamino)-ethyl]-amide, a related compound, involves the formation of a dimer through N–H…O hydrogen bonds, as determined by X-ray diffraction . Similarly, the synthesis of 1-(Naphth-1-yl)- and 1-[(1,1′-biphenyl)-4-yl-3,4,4-trichloro-3-buten-1-ones, followed by reaction with hydroxylamine, leads to the formation of isoxazole-3-carbaldehyde oximes . These methods highlight the versatility of naphthalene derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be quite complex. For example, the crystal structure of 1-H-Pyrrole-2-carboxylic acid [2-(naphthalen-1-ylamino)-ethyl]-amide is monoclinic with specific space group parameters, indicating a well-defined three-dimensional arrangement . The supramolecular architecture of related compounds, such as tris(naphthalene-1,5-diaminium) bis(5-aminonaphthalen-1-aminium) octakis[hydrogen (5-carboxypyridin-3-yl)phosphonate], also demonstrates a layered crystal structure with hydrogen-bonded anionic monolayers and a three-dimensional supramolecular architecture .

Chemical Reactions Analysis

Naphthalene derivatives participate in various chemical reactions. The reactivities of carboxyalkyl-substituted naphthalene diimides in aqueous solution have been studied, showing that these compounds can undergo oxidative quenching with electron donors and react with electron acceptors . Additionally, isoxazole-3-carbaldehyde oximes derived from naphthalene have been shown to form complexes with palladium and exhibit high catalytic activity in the Suzuki reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. For instance, the electrochemical properties of 3-(5-naphthalen-2-yl-[1,3,4]oxadiazol-2-yl)pyridine have been evaluated, showing high inhibition efficiency against mild steel corrosion in acidic media . The density functional theory (DFT) calculations provide insights into the molecular structure and electronic aspects relating to the anti-corrosion activities of these inhibitors . The photophysical properties of carboxyalkyl-substituted naphthalene diimides have also been characterized, revealing their potential for the photochemical production of reactive carbon-centered radicals .

Wissenschaftliche Forschungsanwendungen

Fungicide Application

- Scientific Field: Agronomy

- Application Summary: The compound N-(naphthalen-1-yl) phenazine-1-carboxamide (NNPCN) has been used as a fungicide against Rhizoctonia solani .

- Methods of Application: The effects of this compound on the microscopic morphology of R. solani were studied using growth observation, scanning electron microscopy, transmission electron microscopy, transcriptome sequencing technology, quantitative real-time PCR (qRT-PCR), physiological and biochemical determination, and reverse molecular docking technology .

- Results: The mycelium treated with NNPCN produced a red secretion and exhibited progressive creeping growth. Under a scanning electron microscope, hyphal swelling, uneven thickness, fractures, deformities, and hyphal surface warts increased. Under a transmission electron microscope, the cell wall was separated, the subcellular organelles were disintegrated, and the septum disappeared .

Antibacterial, Antifungal, and Antiviral Activities

- Scientific Field: Medicinal Chemistry

- Application Summary: A series of (naphthalen-1-yloxy)-acetic acid hydrazides was synthesized and screened for antibacterial, antifungal, and antiviral activities .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The results of antiviral activity showed that none of the tested compounds was active against viruses at subtoxic concentrations .

Antimicrobial Evaluation

- Scientific Field: Medicinal Chemistry

- Application Summary: A series of (naphthalen-1-yloxy)-acetic acid benzylidene/(1-phenyl-ethylidene)-hydrazides have been synthesized and screened for their in vitro antiviral, antibacterial, and antifungal activities .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: Compounds having 3,4,5-trimethoxy benzaldehyde, o-Br, p-CN, and m-NO2 acetophenone substituents were the most active ones against tested strains .

Plant Growth Regulation

- Scientific Field: Botany

- Application Summary: 1-Naphthaleneacetic acid (NAA), a compound with a similar structure, is a synthetic plant hormone in the auxin family and is an ingredient in many commercial horticultural products .

- Methods of Application: NAA is used for the vegetative propagation of plants from stem and leaf cuttings. It is also used for plant tissue culture .

- Results: The hormone NAA does not occur naturally, and, like all auxins, is toxic to plants at high concentrations .

Antiviral Activity

- Scientific Field: Medicinal Chemistry

- Application Summary: A series of (naphthalen-1-yloxy)-acetic acid hydrazides have been synthesized and screened for their in vitro antiviral activities against HIV-I, HIV-II, VZV, and cytomegalovirus strains .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The results of antiviral activity showed that none of the tested compounds was active against viruses at subtoxic concentrations .

Cellulose Fiber Formation in Plants

- Scientific Field: Botany

- Application Summary: 1-Naphthaleneacetic acid (NAA), a compound with a similar structure, has been shown to greatly increase cellulose fiber formation in plants when paired with another phytohormone called gibberellic acid .

- Methods of Application: NAA is applied after blossom fertilization .

- Results: Increased amounts can actually have negative effects, causing growth inhibition to the development of plant crops .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14-8-11(15(18)19)9-16(14)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,8-9H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARHILSRKCHUAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC3=CC=CC=C32)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375049 |

Source

|

| Record name | 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid | |

CAS RN |

340319-91-7 |

Source

|

| Record name | 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)

![4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1271408.png)